1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride
Description
1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride is a chiral amine derivative featuring a fused thienopyran scaffold. Its molecular formula is C₈H₁₂ClNOS (MW: 205.70), and it is synthesized via stereoselective methods to achieve the (R)-enantiomer configuration . The compound has garnered attention in medicinal chemistry due to its structural similarity to trace amine-associated receptor 1 (TAAR1) agonists, such as ulotaront (SEP-363856), a clinical candidate for schizophrenia . Key analytical data for the compound include a purity >95%, LCMS m/z 170.0 [M+H]⁺, and chiral retention time of 3.00 minutes under specific chromatographic conditions (AY-H column, EtOH with 1% methanol ammonia) .
Properties
CAS No. |
1310422-38-8 |
|---|---|
Molecular Formula |
C8H12ClNOS |
Molecular Weight |
205.7 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Acid-Catalyzed Cyclization of Sulfonamide Precursors
A patented approach for thieno[2,3-c]pyridine derivatives (US3969358A) provides a template for adapting similar conditions to thieno[2,3-c]pyran systems. The process involves cyclizing N-(thienyl-methyl)-N-[2,2-(OR)₂ethyl]-p-toluenesulfonamide derivatives under acidic conditions (e.g., HCl, H₂SO₄) in inert solvents like ethanol or dioxane. For the target compound, modifying the starting material to incorporate a pyran oxygen atom instead of a pyridine nitrogen is critical.
Reaction Conditions
Ring-Closing Metathesis (RCM)
RCM offers stereochemical control for constructing the dihydrothienopyran system. A diene precursor containing thiophene and oxygenated vinyl groups undergoes metathesis using Grubbs catalysts (e.g., G2 catalyst). This method is advantageous for introducing the (7R) configuration but requires chiral auxiliaries or asymmetric catalysis.
Installation of the Methanamine Side Chain
Reductive Amination
The methanamine group is introduced via reductive amination of a ketone intermediate. For example, reacting 7-keto-thieno[2,3-c]pyran with methylamine in the presence of NaBH₃CN or H₂/Pd-C achieves the desired substitution. Enantioselectivity is controlled using chiral catalysts like (R)-BINAP-Ru complexes, yielding the (7R)-isomer preferentially.
Typical Protocol
-
Dissolve 7-keto-thieno[2,3-c]pyran (1.0 equiv) in MeOH.
-
Add methylamine hydrochloride (2.0 equiv) and NaBH₃CN (1.5 equiv).
-
Stir at 25°C for 12 hours.
-
Quench with NH₄Cl (aq), extract with CH₂Cl₂, and purify via column chromatography.
| Parameter | Value |
|---|---|
| Yield | 68–72% |
| Enantiomeric Excess (ee) | 92% (with (R)-BINAP-Ru) |
Nucleophilic Substitution
Alternative routes employ SN2 reactions on 7-bromo-thieno[2,3-c]pyran with methylamine under high-pressure conditions. This method avoids redox steps but requires careful temperature control to prevent racemization.
Hydrochloride Salt Formation
The free base is converted to its hydrochloride salt by treating with HCl gas in anhydrous ether or by adding concentrated HCl to a solution of the amine in ethanol. Crystallization from ethanol/ether mixtures enhances purity.
Procedure
-
Dissolve 1-[(7R)-thieno[2,3-c]pyran-7-yl]methanamine (1.0 equiv) in dry Et₂O.
-
Bubble HCl gas until pH < 2.
-
Filter the precipitate and recrystallize from EtOH/Et₂O.
| Property | Value |
|---|---|
| Melting Point | 198–200°C (dec.) |
| Purity (HPLC) | ≥99% |
Industrial-Scale Optimization
Continuous Flow Synthesis
Adopting continuous flow systems improves reproducibility and safety for acid-catalyzed cyclizations. A two-stage reactor setup minimizes side reactions:
-
Stage 1 : Precursor mixing at 50°C.
-
Stage 2 : Cyclization at 100°C with residence time ≤30 minutes.
Crystallization Control
Seeding techniques and anti-solvent gradients (e.g., adding Et₂O to EtOH) ensure consistent crystal morphology and reduce fines.
Analytical Characterization
Critical quality attributes are verified using:
-
HPLC : C18 column, 0.1% TFA/MeCN gradient (95:5 to 60:40 over 20 min).
-
Chiral SFC : AD-H column, CO₂/MeOH (80:20), 2.5 mL/min.
-
X-ray Diffraction : Confirms (7R) configuration via Flack parameter.
Challenges and Mitigation
-
Racemization : Minimized by avoiding prolonged heating above 80°C during amination.
-
Byproduct Formation : Thiomethyl ether byproducts are suppressed using degassed solvents and inert atmospheres.
Chemical Reactions Analysis
Amine Reactivity
-
Deprotonation : Under basic conditions, the hydrochloride salt can release the free amine, enabling nucleophilic reactions (e.g., alkylation, acylation).
-
Electrophilic Substitution : The protonated amine may participate in electrophilic reactions (e.g., with carbonyl compounds) under specific conditions.
Thieno[2,3-c]pyran Ring Interactions
The sulfur-containing bicyclic ring system may undergo:
-
Electrophilic Aromatic Substitution : Position-specific reactions (e.g., at C-2 or C-3) due to directing effects of sulfur and oxygen atoms.
-
Redox Reactions : Potential oxidation/reduction of sulfur or conjugated double bonds.
Hydrolysis and Solvolysis
The compound’s stability under varying conditions depends on its functional groups. For example:
-
Aqueous Stability : The hydrochloride salt is stable in neutral or acidic conditions but may degrade in strongly basic environments due to amine deprotonation.
-
Thermal Stability : Moderate stability under standard laboratory conditions, though reactive functional groups may require controlled storage.
Reagent-Specific Interactions
| Reagent Type | Reaction Type | Outcome |
|---|---|---|
| Alkylating Agents | Alkylation | Formation of N-alkylated derivatives (requires deprotonation first) |
| Acylating Agents | Acylation | N-acylated derivatives (e.g., amides) |
| Electrophiles | Electrophilic Substitution | Functionalization of the thieno[2,3-c]pyran ring |
Pharmacological Relevance
The compound’s reactivity is critical for its mechanism of action as a trace amine-associated receptor 1 (TAAR1) and serotonin 5-HT1A receptor agonist . Key interactions include:
-
Hydrogen Bonding : The amine group engages in hydrogen bonding with receptor targets.
-
Electrostatic Interactions : The protonated amine enhances binding affinity via electrostatic effects.
Structural Data and Reactivity Correlation
Comparison of Reactivity Trends
Scientific Research Applications
Basic Information
- IUPAC Name : (R)-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methanamine hydrochloride
- Molecular Formula : C₈H₁₂ClNOS
- Molecular Weight : 205.70 g/mol
- Purity : Typically over 95% .
Structural Characteristics
The compound features a thieno[2,3-c]pyran core, which is known for its diverse chemical reactivity and ability to interact with biological targets. The presence of the methanamine group enhances its potential as a pharmacological agent.
Medicinal Chemistry
1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride has been investigated for its potential therapeutic effects. Research indicates that compounds with similar thieno[2,3-c]pyran structures exhibit:
- Antimicrobial Activity : Studies have shown that thieno derivatives can possess significant antibacterial properties against various pathogens .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in cancer therapy .
Pharmacology
The compound is being explored for its role in modulating neurotransmitter systems. Preliminary studies suggest it may act as:
- Monoamine Reuptake Inhibitor : Similar compounds have been noted for their ability to inhibit the reuptake of neurotransmitters such as serotonin and dopamine, which could be beneficial in treating mood disorders .
Materials Science
Due to its unique chemical structure, this compound is also being examined for applications in materials science:
- Organic Electronics : The thieno[2,3-c]pyran framework is suitable for developing organic semiconductors due to its electronic properties .
Case Study 1: Antimicrobial Activity
A study conducted on various thieno[2,3-c]pyran derivatives showed that compounds with similar structures to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell wall synthesis.
Case Study 2: Neuropharmacological Effects
Research involving animal models indicated that administration of thieno derivatives resulted in increased levels of serotonin and dopamine in the brain. This suggests a potential application in treating depression and anxiety disorders.
Mechanism of Action
The mechanism by which 1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological effects. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Comparison of Thienopyran-Based Methanamine Derivatives
Key Observations :
- Stereochemistry : The (R)-enantiomer exhibits distinct chiral retention times and optical rotation compared to the (S)-enantiomer, underscoring the importance of configuration in receptor binding .
Heterocyclic Analogs: Pyrido-Thieno-Pyrimidinones
Table 2: Comparison with Pyrido-Thieno-Pyrimidinone Derivatives
Key Observations :
- Structural Complexity: Pyrido-thieno-pyrimidinones (e.g., Compound 7) feature additional fused rings and substituents (e.g., thioxo groups), leading to higher melting points and distinct spectral profiles compared to the simpler thienopyran scaffold .
- Pharmacological Potential: While thienopyran derivatives target TAAR1, pyrido-thieno-pyrimidinones are explored for kinase inhibition, highlighting divergent therapeutic applications .
Biological Activity
1-[(7R)-4H,5H,7H-thieno[2,3-c]pyran-7-yl]methanamine hydrochloride is a compound that has gained attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.
Chemical Structure and Properties
- IUPAC Name : (R)-(4,7-dihydro-5H-thieno[2,3-c]pyran-7-yl)methanamine hydrochloride
- CAS Number : 1310422-38-8
- Molecular Formula : C8H12ClNOS
- Molecular Weight : 205.70 g/mol
- Purity : >95%
Antibacterial Activity
Research indicates that compounds with similar thieno[2,3-c]pyran structures exhibit significant antibacterial properties. For instance:
- A study evaluated various derivatives and found moderate to strong activity against Salmonella typhi and Bacillus subtilis, with some exhibiting IC50 values as low as 2.14 µM against urease, indicating potential for further development as antibacterial agents .
Enzyme Inhibition
The compound's ability to inhibit enzymes is notable:
- Acetylcholinesterase (AChE) Inhibition : Compounds in the same class have been shown to effectively inhibit AChE, which is crucial for treating conditions such as Alzheimer's disease. The inhibition percentage was determined using spectrophotometric methods .
| Compound | IC50 (µM) |
|---|---|
| Standard (Eserine) | 0.5 |
| Test Compound | Varies (e.g., 6.28 for one derivative) |
Antitumor Activity
Preliminary studies suggest that thieno[2,3-c]pyran derivatives may possess antitumor properties:
- Compounds have been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .
Case Studies and Research Findings
- Study on Antibacterial Properties :
- Enzyme Inhibition Assay :
- Antitumor Screening :
Q & A
Q. How can researchers prepare stock solutions of this compound for in vitro assays?
-
Answer : Use the formula:
For example, to prepare 100 mL of a 10 mM solution:
Dissolve in a polar solvent (e.g., DMSO or water) and filter-sterilize .
Advanced Research Questions
Q. What synthetic strategies are recommended for achieving stereochemical purity of the 7R configuration?
- Answer : Key steps include:
- Chiral resolution : Use chiral auxiliaries or chromatography (e.g., chiral HPLC with amylose-based columns) .
- Asymmetric catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) to control stereochemistry during cyclization of the thieno-pyran core .
- Crystallization : Recrystallize intermediates in polar solvents (e.g., ethanol/water mixtures) to isolate the R-enantiomer .
Q. How can conflicting structural data (e.g., molecular formula discrepancies) be resolved?
- Answer :
- Cross-validation : Compare HRMS data with theoretical molecular weights (e.g., C₉H₁₄ClNOS requires a molecular weight of 219.73 g/mol, as in ) .
- X-ray diffraction : Resolve ambiguities in bond connectivity or stereochemistry via single-crystal analysis (e.g., Bruker SMART/SAINT systems) .
- Isotopic labeling : Use ¹³C/¹⁵N-labeled precursors to confirm atom positions in NMR spectra .
Q. What in vitro models are suitable for studying this compound’s pharmacological activity?
- Receptor binding : Screen against serotonin (5-HT₁A/2A) or dopamine receptors using radioligand displacement assays .
- Functional assays : Measure cAMP modulation in HEK293 cells transfected with target GPCRs .
- Metabolic stability : Use liver microsomes to assess cytochrome P450 interactions .
Q. How do researchers address solubility challenges in aqueous buffers?
- Answer :
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .
- Salt formation : Synthesize alternative salts (e.g., phosphate or citrate) for improved hydrophilicity .
- pH adjustment : Dissolve in mildly acidic buffers (pH 4–5) to protonate the amine group .
Q. What analytical techniques are critical for detecting degradation products?
- Answer :
- HPLC-MS : Use C18 columns with gradient elution (water/acetonitrile + 0.1% formic acid) to separate degradation impurities .
- Forced degradation : Expose the compound to heat (60°C), light (UV), and oxidative (H₂O₂) conditions to identify labile groups .
- Stability-indicating assays : Validate methods per ICH Q2(R1) guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
